3-(1-Hydroxypropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxypropyl)phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a hydroxypropyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxypropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a hydroxypropyl group. For example, chlorobenzene can be fused with sodium hydroxide at high temperatures and pressures to produce sodium phenoxide, which can then be reacted with 1-chloropropanol to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method, where an aryl halide is coupled with a hydroxypropylboronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, such as para-benzoquinone.
Reduction: Quinones formed from oxidation can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Electrophilic Substitution: Halogens, nitric acid, and sulfuric acid are common reagents for halogenation, nitration, and sulfonation, respectively.
Major Products:
Oxidation: Para-benzoquinone
Reduction: Hydroquinone
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
3-(1-Hydroxypropyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Hydroxypropyl)phenol involves its ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals and preventing oxidative damage . The hydroxyl group on the benzene ring plays a crucial role in this antioxidant activity. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Phenol: The simplest phenolic compound, with a hydroxyl group directly attached to a benzene ring.
4-(1-Hydroxypropyl)phenol: Similar to 3-(1-Hydroxypropyl)phenol but with the hydroxypropyl group at the para position.
3-(4-Hydroxyphenyl)propan-2-one: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness: this compound is unique due to the specific positioning of the hydroxypropyl group, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s physical and chemical properties, making it distinct from other phenolic compounds .
Properties
IUPAC Name |
3-(1-hydroxypropyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEWBWNQZUJOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.